molecular formula C13H11NO B13083705 2-Methyl-3-(pyridin-4-yl)benzaldehyde

2-Methyl-3-(pyridin-4-yl)benzaldehyde

Cat. No.: B13083705
M. Wt: 197.23 g/mol
InChI Key: NEMHVULKOORVIV-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and pyridin-4-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-Methyl-3-(pyridin-4-yl)benzoic acid.

    Reduction: 2-Methyl-3-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridin-4-yl group can interact with aromatic and heteroaromatic systems, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methyl and pyridin-4-yl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-3-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-12(9-15)3-2-4-13(10)11-5-7-14-8-6-11/h2-9H,1H3

InChI Key

NEMHVULKOORVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=NC=C2)C=O

Origin of Product

United States

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